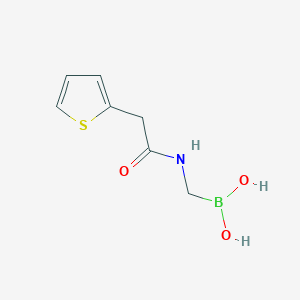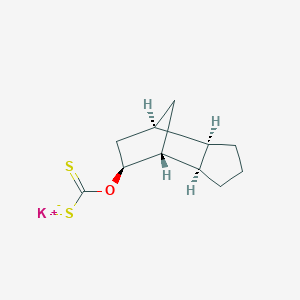
HCV-371
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HCV-371 is a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. This compound was discovered through high-throughput screening followed by chemical optimization. It has shown broad inhibitory activities against the NS5B RNA-dependent RNA polymerase enzyme, which is crucial for the replication of the hepatitis C virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
The industrial production methods for HCV-371 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
HCV-371 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound are intermediates and final compounds that exhibit inhibitory activity against the NS5B RNA-dependent RNA polymerase enzyme .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying nonnucleoside inhibitors and their interactions with viral enzymes.
Biology: HCV-371 is used in research to understand the replication mechanisms of the hepatitis C virus and to develop new antiviral therapies.
Medicine: The compound has shown promise in preclinical studies as a potential treatment for hepatitis C virus infections, offering an alternative to existing therapies.
Industry: This compound is being explored for its potential use in the development of new antiviral drugs and therapeutic regimens
Mecanismo De Acción
HCV-371 exerts its effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase enzyme of the hepatitis C virus. This enzyme is essential for the replication of the viral RNA. This compound binds to the enzyme with high specificity, leading to a dose-dependent reduction in viral RNA and protein levels. The compound’s mechanism involves allosteric inhibition, where it binds to a site on the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly .
Comparación Con Compuestos Similares
HCV-371 is compared with other nonnucleoside inhibitors of the NS5B RNA-dependent RNA polymerase, such as:
- Beclabuvir
- Dasabuvir
- Deleobuvir
- Filibuvir
- Lomibuvir
Uniqueness
This compound stands out due to its broad inhibitory activity against multiple genotypes of the hepatitis C virus and its high specificity for the NS5B enzyme. Unlike some other inhibitors, this compound does not exhibit inhibitory activity against human polymerases or other unrelated viral polymerases, making it a highly selective antiviral agent .
Propiedades
Número CAS |
463941-20-0 |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1 |
Clave InChI |
JXZYSNWHGBGZAI-GOSISDBHSA-N |
SMILES isomérico |
CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
SMILES canónico |
CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Sinónimos |
(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid HCV 371 HCV-371 HCV371 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















